L 012

Descripción

Propiedades

IUPAC Name |

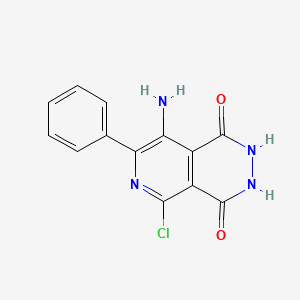

8-amino-5-chloro-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2/c14-11-8-7(12(19)17-18-13(8)20)9(15)10(16-11)6-4-2-1-3-5-6/h1-5H,15H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEDICJFYSFCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C(=O)NNC3=O)C(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162387 | |

| Record name | L 012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143323-55-1 | |

| Record name | L 012 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143323-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 012 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143323551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is L-012 chemiluminescence probe

An In-depth Technical Guide to the L-012 Chemiluminescence Probe

Introduction

L-012, with the chemical name 8-amino-5-chloro-7-phenyl-pyrido[3,4-d]pyridazine-1,4(2H,3H)dione, is a highly sensitive luminol-based chemiluminescent probe.[1][2] It is extensively utilized by researchers, scientists, and drug development professionals for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4][5] L-012 has gained popularity due to its significantly stronger and more sustained chemiluminescence signal compared to other probes like luminol, MCLA, and lucigenin, making it particularly suitable for detecting low levels of ROS and for long-term in vivo imaging.[1][2][6][7] Its primary application is in measuring superoxide (O₂•⁻) production, particularly from enzymatic sources such as NADPH oxidases (Nox).[1][3][8]

Physicochemical Properties and Handling

Proper handling and storage of L-012 are critical for maintaining its efficacy. The probe is light-sensitive and should be stored accordingly.

| Property | Value | Source |

| Full Chemical Name | 8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione | [2] |

| Molecular Formula | C₁₃H₈ClN₄NaO₂ (Sodium Salt) | [5] |

| Molecular Weight | 310.67 g/mol (Sodium Salt) | [5] |

| CAS Number | 143556-24-5 (Sodium Salt) | [5] |

| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO. | [5] |

| Storage | Store stock solutions at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. | [3][4] |

Mechanism of Chemiluminescence

The chemiluminescence of L-012 is a complex process, primarily mediated by peroxidases. Contrary to early assumptions, superoxide (O₂•⁻) alone does not directly react with L-012 to emit a significant light signal.[1][9] The mechanism involves the oxidation of L-012, often by a peroxidase like myeloperoxidase (MPO) or horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂).[1][10]

Core Applications and Data

L-012 is a versatile probe used across various research areas, from basic cell biology to preclinical animal studies.

Comparison with Other Probes

L-012 consistently demonstrates superior performance over other commonly used chemiluminescent probes.

| Probe | Relative Light Intensity/Sensitivity | Key Characteristics | Source |

| L-012 | High | Stronger and more sustained signal. | [1][2][6] |

| Luminol | Low to Moderate | pH-dependent signal, lower emission at inflammatory sites. | [2][6][7] |

| MCLA | Moderate | Less sensitive than L-012. | [1][2] |

| Lucigenin | Moderate | Prone to redox cycling, which can be an artifact. | [1][6] |

Typical Experimental Concentrations

The optimal concentration of L-012 varies depending on the experimental system.

| Application | Typical Concentration Range | Source |

| Cell-Free Systems | 4 µM - 100 µM | [3][9] |

| In Vitro Cell-Based Assays | 10 µM - 400 µM | [6][10][12] |

| In Vivo Imaging (Mice) | 25 mg/kg | [3][6] |

Experimental Protocols

The following are detailed methodologies for key applications of L-012.

Protocol 1: In Vitro ROS Detection in Stimulated Cells

This protocol is adapted for measuring ROS production from stimulated neutrophil-like cells (e.g., PMA-stimulated HL60 cells or bone marrow-derived dendritic cells).[6][12]

Materials:

-

Cells (e.g., BMiDCs, differentiated HL60s)

-

L-012 stock solution (e.g., 20 mM in water or DMSO)[1]

-

Stimulant (e.g., 1 µM Phorbol 12-myristate 13-acetate - PMA)[12]

-

Inhibitors (Controls): Superoxide Dismutase (SOD, 150 U/mL), Catalase (CAT, 3 kU/mL)[1][12]

-

White, clear-bottom 96-well plates

-

Microplate reader with luminescence detection capability

Methodology:

-

Cell Preparation: Plate 50,000 cells per well in a 96-well plate.[12]

-

Probe Loading: Prepare the L-012 working solution by diluting the stock solution in assay buffer to a final concentration of 400 µM. Add this solution to each well.[12]

-

Controls: For negative control wells, add SOD (to confirm O₂•⁻ involvement) or other relevant inhibitors (e.g., NADPH oxidase inhibitor DPI) prior to stimulation.[6][11][12]

-

Stimulation: Induce ROS production by adding the stimulant (e.g., PMA) to the wells. Vehicle-treated cells serve as a baseline control.[11][12]

-

Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of luminescence over a period of 1-2 hours at 37°C.[1][11]

-

Data Analysis: Plot relative luminescence units (RLU) against time. The peak signal is often observed around 1 hour post-stimulation.[11]

Protocol 2: Cell-Free Superoxide Detection

This protocol uses the hypoxanthine (HX) and xanthine oxidase (XO) system to generate superoxide in a controlled, cell-free environment.[1][3]

Materials:

-

L-012 stock solution

-

Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 0.1 mM DTPA)[1]

-

Hypoxanthine (HX) solution (e.g., 250 µM)[1]

-

Xanthine Oxidase (XO) solution (e.g., 1 mU/mL)[1]

-

Luminometer or microplate reader

Methodology:

-

Reaction Setup: In a reaction tube or well, combine the assay buffer, L-012 (final concentration 4-100 µM), and HX.[1][3]

-

Initiate Reaction: Start the reaction by adding XO to the mixture. This will begin the enzymatic generation of superoxide.

-

Measurement: Immediately measure the chemiluminescence signal. For enhanced signal or to study peroxidase effects, HRP (e.g., 0.1 U/mL) can be included in the reaction mixture.[1]

-

Controls: Perform parallel reactions including SOD (50 µg/mL) to confirm the signal is dependent on superoxide, and catalase (3 kU/mL) to check for H₂O₂ involvement.[1]

Protocol 3: In Vivo ROS Imaging in Murine Models

This protocol describes the non-invasive imaging of ROS in mouse models of inflammation or cancer.[6][8]

Materials:

-

Anesthetized mice (e.g., with isoflurane)

-

L-012 solution (e.g., 25 mg/kg body weight) prepared in a sterile vehicle like PBS.[3][6]

-

In Vivo Imaging System (IVIS) or similar bioluminescence imager.[8]

Methodology:

-

Animal Preparation: Anesthetize the mouse and place it in the imaging chamber.

-

Probe Administration: Administer L-012 via intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) injection.[3][4]

-

Image Acquisition: Begin acquiring images approximately 9-10 minutes post-injection.[6] Image exposure times can range from 5 seconds to 2 minutes, depending on signal intensity.[3][4]

-

Data Quantification: Use imaging software to define regions of interest (ROI) over the area of inflammation or tumor and quantify the bioluminescence signal (typically as radiance or total flux).[6]

Signaling Pathway Context: NADPH Oxidase Activation

L-012 is frequently used to measure the activity of the NADPH oxidase (NOX) enzyme complex, a primary source of cellular ROS. NOX activation is a key event in immune cell signaling. For example, PMA activates Protein Kinase C (PKC), which then phosphorylates NOX2 subunits, leading to enzyme assembly and the production of extracellular superoxide.[11][12]

Limitations and Considerations

While powerful, the use of L-012 requires careful experimental design and interpretation.

-

Location of Detection: L-012 is generally considered to detect extracellular or cell-surface ROS and may not efficiently penetrate the cell membrane to measure intracellular ROS.[10]

-

Cofactors: Enhancing the signal with cofactors like HRP or orthovanadate can increase sensitivity but may also reduce specificity for superoxide.[10]

Conclusion

The L-012 probe is an exceptionally sensitive tool for the detection of ROS and RNS, offering significant advantages in signal strength and suitability for in vivo imaging over older probes.[1][6] However, its complex, peroxidase-dependent mechanism of action necessitates a thorough understanding and the implementation of rigorous controls to ensure data is interpreted correctly.[1] When used appropriately, L-012 provides invaluable insights into the roles of oxidative stress in health and disease for researchers in immunology, oncology, and drug development.

References

- 1. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new sensitive chemiluminescence probe, L-012, for measuring the production of superoxide anion by cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. mdpi.com [mdpi.com]

- 7. Noninvasive assessment of localized inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imaging Intestinal ROS in Homeostatic Conditions Using L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. isogen-lifescience.com [isogen-lifescience.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of L-012 for Reactive Oxygen Species Detection

L-012 (8-amino-5-chloro-7-phenyl-pyrido[3,4-d]pyridazine-1,4(2H,3H)dione) is a highly sensitive chemiluminescent probe widely utilized for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in both in vitro and in vivo models. As an analogue of luminol, L-012 offers significantly enhanced luminescence, making it a superior choice for quantifying low levels of ROS production.[1][2][3] This guide provides a detailed examination of its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the core concepts.

Core Mechanism of Action

The chemiluminescence of L-012 is the result of a multi-step oxidative process. While broadly used to measure superoxide (O₂•⁻), the underlying mechanism is more complex than a direct reaction. Current evidence suggests a peroxidase-dependent mechanism is central to its light-emitting reaction.[1]

Contrary to earlier assumptions, O₂•⁻ alone does not appear to react significantly with the ground state L-012 molecule to emit light.[1][4] Instead, the process is initiated by a one-electron oxidation of L-012 (represented as LumH₂) by a peroxidase system (e.g., Horseradish Peroxidase/H₂O₂ or Myeloperoxidase) to form an L-012 radical (LumH•).[1] This radical can then react with molecular oxygen (O₂) to generate superoxide (O₂•⁻). This newly formed O₂•⁻ subsequently reacts with another L-012 radical to form an unstable endoperoxide intermediate. The decomposition of this intermediate to an excited-state aminophthalate derivative, which then relaxes to the ground state, results in the emission of light (chemiluminescence).[1]

This mechanism has significant implications:

-

Artifactual Signal: The reaction can generate the very species it is meant to detect. The oxidation of L-012 in the presence of peroxidase and H₂O₂ can itself produce O₂•⁻, leading to a chemiluminescent signal.[1][4]

-

Cofactor Enhancement: The sensitivity and specificity of L-012 can be dramatically altered by cofactors. The addition of orthovanadate can increase signal sensitivity by over 3000-fold for extracellular O₂•⁻, whereas horseradish peroxidase (HRP) provides a more modest increase and may decrease specificity.[7][8]

L-012 is also known to react with other potent oxidants, including peroxynitrite (ONOO⁻), hypochlorous acid (HOCl), and hydroxyl radicals (•OH).[9][10] In cellular systems like PMA-stimulated neutrophils, L-012 appears to predominantly detect MPO-derived ROS.[2]

Quantitative Data Summary

The enhanced sensitivity of L-012 compared to other probes is a primary advantage. The following tables summarize key quantitative findings from comparative studies.

Table 1: Comparative Sensitivity of L-012

| Comparison Probe | Fold-Increase in Signal with L-012 | Biological System / Condition | Citation |

|---|---|---|---|

| Luminol | ~900x | PMA-activated mouse peritoneal PMNs | [3] |

| Luminol, Lucigenin | Higher Luminescence Yield | General observation | [1][5][6] |

| Dihydroethidine | 7x Higher Signal/Background Ratio | Isolated mitochondria with blocked respiration |[10] |

Table 2: Effect of Cofactors and Inhibitors on L-012 Signal | Reagent | Effect on Signal | Fold Change | Biological System / Condition | Citation | | :--- | :--- | :--- | :--- | | Orthovanadate | Signal Increase | ~3000x | HEK-NOX5 cells |[7] | | Orthovanadate | Signal Increase | 17x | PMA-stimulated vascular cells |[11] | | HRP | Slight Signal Increase | Modest | HEK-NOX5 cells |[7] | | DPI (NOX Inhibitor) | Signal Reduction | 23.25 ± 4.80 | PMA-stimulated HL60 cells |[2] | | Verd (MPO Inhibitor) | Signal Reduction | 162.28 ± 16.42 | PMA-stimulated HL60 cells |[2] | | CPTIO (NO Scavenger) | Signal Reduction | 3.91 ± 0.56 | PMA-stimulated HL60 cells |[2] |

Visualized Pathways and Workflows

L-012 Peroxidase-Dependent Mechanism of Action

The following diagram illustrates the proposed multi-step reaction pathway for L-012 chemiluminescence in the presence of a peroxidase system.

Caption: Peroxidase-dependent oxidation pathway of L-012 leading to light emission.

Biological Pathway for ROS Detection

This diagram shows a common biological pathway—NADPH oxidase (NOX) activation—that produces the superoxide detected by L-012.

Caption: Activation of the NOX2 enzyme complex leading to superoxide production.

General Experimental Workflow

The workflow for a typical cell-based ROS detection assay using L-012 is outlined below.

Caption: Standard experimental workflow for a cell-based L-012 chemiluminescence assay.

Detailed Experimental Protocols

The following are generalized protocols based on common methodologies. Researchers should optimize concentrations and incubation times for their specific experimental system.

Cell-Based Superoxide Detection (e.g., HEK293, Neutrophils)

This protocol is adapted for measuring ROS production from cultured cells in a 96-well plate format.

-

Materials:

-

L-012 (Wako Chemicals) stock solution (e.g., 200 mM in DMSO).[8]

-

Cell suspension in a suitable buffer (e.g., sterile PBS or serum-free media).

-

ROS stimulant (e.g., 1 µM Phorbol 12-myristate 13-acetate, PMA).[6]

-

(Optional) Cofactor: Sodium Orthovanadate (1 mM).[8]

-

(Optional) Inhibitors: Superoxide Dismutase (SOD, 150 U/mL), DPI (10 µM).[2][6]

-

White, opaque 96-well plates (for luminescence assays).[8]

-

Luminometer plate reader.

-

-

Procedure:

-

Cell Plating: Seed cells (e.g., 50,000 cells/well) in a white 96-well plate.[6]

-

Reagent Preparation: Prepare the L-012 working solution by diluting the stock in buffer to the final desired concentration (e.g., 10-400 µM).[2][8] Prepare stimulant and inhibitor solutions.

-

Assay Initiation: Change cell media to serum-free buffer.[8]

-

Inhibitor/Cofactor Addition: For control wells, add specific inhibitors (like SOD for O₂•⁻ specificity) or cofactors (like orthovanadate to enhance signal) and incubate for a short period (e.g., 5-15 minutes).[7]

-

Probe Addition: Add the L-012 working solution to all wells.

-

Stimulation: Initiate ROS production by adding the stimulant (e.g., PMA).

-

Measurement: Immediately place the plate in a luminometer and begin kinetic measurement of chemiluminescence over a time course (e.g., 1-2 hours).[6]

-

Data Analysis: Express results as relative light units (RLU). The specificity of the signal to O₂•⁻ can be confirmed by its significant reduction in SOD-treated wells.[5][6]

-

Cell-Free Superoxide Detection (Xanthine/Xanthine Oxidase System)

This protocol allows for the study of L-012's reaction with a known source of superoxide.[11]

-

Materials:

-

L-012 (100 µM final concentration).

-

Xanthine (100 µM final concentration).

-

Xanthine Oxidase (XO) (1-5 mU/mL).

-

Phosphate-buffered saline (PBS, pH 7.4).

-

Luminometer.

-

-

Procedure:

-

Reaction Mixture: In a luminometer cuvette or well, prepare a standard reaction mixture containing PBS, Xanthine (100 µM), and L-012 (100 µM).[11]

-

Background Reading: Measure the background luminescence for 60-120 seconds.

-

Initiation: Start the superoxide-generating reaction by adding Xanthine Oxidase (1-5 mU/mL) to the mixture.[11]

-

Measurement: Immediately record the chemiluminescent signal. The intensity should correlate linearly with the concentration of XO used.[11]

-

Controls: To confirm specificity, perform parallel reactions in the presence of SOD (200 U/ml), which should abolish the signal.[11]

-

References

- 1. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Noninvasive assessment of localized inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. isogen-lifescience.com [isogen-lifescience.com]

- 7. mdpi.com [mdpi.com]

- 8. A Reappraisal of the Utility of L-012 to Measure Superoxide from Biologically Relevant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. karger.com [karger.com]

Principle of L-012 for Superoxide Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of L-012, a highly sensitive chemiluminescent probe for the detection of superoxide radicals (O₂⁻). It delves into the core mechanisms of action, offers detailed experimental protocols for various biological samples, presents quantitative comparisons with other detection methods, and illustrates key signaling pathways involved in superoxide production.

Core Principle of L-012 Chemiluminescence

L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione) is a luminol analog that generates a strong chemiluminescent signal in the presence of reactive oxygen species (ROS), particularly superoxide.[1][2] While initially thought to be a direct indicator of superoxide, research has revealed a more complex and nuanced mechanism of action.

The prevailing understanding is that L-012 itself does not directly and efficiently react with superoxide.[1] Instead, the process is often mediated by peroxidases, such as horseradish peroxidase (HRP) or endogenous myeloperoxidase (MPO).[1][3] In this peroxidase-dependent pathway, L-012 is first oxidized by the peroxidase in the presence of hydrogen peroxide (H₂O₂) to form an L-012 radical. This radical then reacts with molecular oxygen to generate superoxide, which in turn reacts with another L-012 radical to produce an excited-state intermediate that emits light upon relaxation.[1]

The signal generated by this pathway is sensitive to superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. This SOD-inhibitable chemiluminescence is the basis for attributing the L-012 signal to the presence of superoxide.[2][4]

Recent studies have also highlighted the use of co-factors like orthovanadate, which can significantly enhance the sensitivity and specificity of L-012 for detecting extracellular superoxide, particularly from sources like NADPH oxidase (NOX).[5][6] Orthovanadate appears to amplify the L-012 signal in a manner that is highly sensitive to SOD and less dependent on H₂O₂ compared to HRP-catalyzed reactions.[5][6]

Data Presentation: Quantitative Comparison of Superoxide Probes

The choice of a superoxide probe is critical for accurate and sensitive detection. L-012 has demonstrated superior sensitivity compared to other commonly used chemiluminescent and fluorescent probes.

| Probe | Principle | Relative Sensitivity to Superoxide | Advantages | Limitations | Key References |

| L-012 | Chemiluminescence | High | High sensitivity, suitable for real-time detection in live cells and in vivo. | Indirect detection mechanism, potential for auto-oxidation, and can be influenced by peroxidases. | [2][7] |

| Luminol | Chemiluminescence | Moderate | Well-established, detects a range of ROS. | Lower sensitivity than L-012, reacts with various ROS, not specific for superoxide. | [1][3] |

| Lucigenin | Chemiluminescence | Moderate to High | Commercially available and widely used. | Can undergo redox cycling, potentially generating artificial superoxide and leading to overestimation. | [1][7] |

| MCLA | Chemiluminescence | High | High specificity for superoxide and peroxynitrite. | Signal can be influenced by pH. | [2] |

| Dihydroethidium (DHE) | Fluorescence | Moderate | Can be used for imaging and flow cytometry. | Can be oxidized by species other than superoxide, leading to non-specific fluorescence. | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experimental setups using L-012.

Superoxide Detection in Cultured Cells

This protocol is designed for measuring superoxide production in adherent or suspension cells.

Materials:

-

L-012 (Wako Chemicals)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cell culture medium

-

Phorbol 12-myristate 13-acetate (PMA) or other desired stimulant

-

Superoxide dismutase (SOD) from bovine erythrocytes

-

Luminometer or plate reader with chemiluminescence detection capabilities

-

White or black-walled 96-well plates

Procedure:

-

Cell Preparation:

-

For adherent cells, seed cells in a 96-well plate and culture until they reach the desired confluency.

-

For suspension cells, centrifuge the cells and resuspend them in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Preparation:

-

Prepare a stock solution of L-012 (e.g., 10 mM in DMSO) and store it protected from light.

-

Prepare a working solution of L-012 in HBSS. The final concentration in the assay typically ranges from 10 µM to 100 µM.[4][5]

-

Prepare a stock solution of the stimulant (e.g., PMA at 1 mg/mL in DMSO).

-

Prepare a stock solution of SOD (e.g., 3000 U/mL in HBSS).

-

-

Measurement:

-

For adherent cells, gently wash the cells twice with pre-warmed HBSS.

-

Add 100 µL of the L-012 working solution to each well.

-

For baseline measurement, read the chemiluminescence for 5-10 minutes.

-

To stimulate superoxide production, add the desired concentration of the stimulant (e.g., PMA at a final concentration of 100 ng/mL).

-

Immediately begin kinetic measurement of chemiluminescence for the desired duration (e.g., 30-60 minutes).

-

To confirm the specificity of the signal for superoxide, in parallel wells, add SOD (final concentration of 100-300 U/mL) prior to adding the stimulant.[2]

-

-

Data Analysis:

-

Subtract the baseline reading from the stimulated readings.

-

The SOD-inhibitable portion of the signal is attributed to superoxide.

-

Superoxide Detection in Whole Blood

This protocol is adapted for the measurement of superoxide production by phagocytes in a whole blood sample.

Materials:

-

L-012

-

Phosphate-buffered saline (PBS) with calcium and magnesium (PBS++)

-

PMA or other suitable stimulant (e.g., zymosan)

-

SOD

-

Luminometer

-

Anticoagulant (e.g., heparin or citrate)

Procedure:

-

Blood Collection:

-

Collect fresh whole blood into tubes containing an anticoagulant.

-

-

Assay Preparation:

-

Prepare L-012, stimulant, and SOD solutions as described in the cultured cell protocol, using PBS++ as the diluent.

-

-

Measurement:

-

Dilute the whole blood sample (e.g., 1:50) with pre-warmed PBS++.[7]

-

Add 100 µL of the diluted blood to a luminometer tube or well of a 96-well plate.

-

Add L-012 to a final concentration of 100 µM.[7]

-

Record the baseline chemiluminescence.

-

Add the stimulant (e.g., PMA at 1 µM or zymosan at 50 µg/mL).

-

Immediately measure the chemiluminescent signal over time.

-

In a control tube, add SOD (150 U/mL) before the stimulant to confirm superoxide specificity.[8]

-

-

Data Analysis:

-

Analyze the data as described for the cultured cell protocol.

-

Superoxide Detection in Tissue Homogenates

This protocol outlines the measurement of superoxide in homogenized tissue samples.

Materials:

-

L-012

-

Homogenization buffer (e.g., ice-cold PBS with protease inhibitors)

-

Tissue homogenizer (e.g., Dounce or mechanical homogenizer)

-

Centrifuge

-

Luminometer

Procedure:

-

Tissue Preparation:

-

Excise the tissue of interest and place it immediately in ice-cold homogenization buffer.

-

Weigh the tissue and homogenize it on ice. A general starting point is 100 mg of tissue per 1 mL of buffer.[9]

-

-

Homogenate Preparation:

-

Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove cellular debris.

-

Collect the supernatant for the assay. Determine the protein concentration of the supernatant (e.g., using a BCA or Bradford assay) for normalization.

-

-

Measurement:

-

In a luminometer tube, add a specific amount of the tissue homogenate (e.g., 50-100 µg of protein).

-

Add L-012 to a final concentration of 100 µM.

-

Measure the baseline chemiluminescence.

-

If studying stimulated superoxide production, add the appropriate agonist.

-

Record the chemiluminescent signal over time.

-

Use SOD in a parallel sample to confirm the specificity of the signal.

-

-

Data Analysis:

-

Normalize the chemiluminescence signal to the protein concentration of the homogenate.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to L-012 superoxide detection.

References

- 1. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. A Reappraisal of the Utility of L-012 to Measure Superoxide from Biologically Relevant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. isogen-lifescience.com [isogen-lifescience.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

L-012 Probe for Reactive Oxygen Species Measurement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the L-012 chemiluminescent probe, a powerful tool for the detection and quantification of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems. This document details the probe's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for in vitro and in vivo applications, and includes visual diagrams of relevant signaling pathways and experimental workflows.

Introduction to L-012

L-012 (8-amino-5-chloro-7-phenyl-pyrido[3,4-d]pyridazine-1,4(2H,3H)dione) is a luminol-based chemiluminescent probe that has gained popularity for measuring ROS, particularly superoxide (O₂•−), primarily from sources like NADPH oxidases (Nox).[1] It is reported to produce a significantly stronger and more sustained chemiluminescence signal compared to other probes such as luminol, lucigenin, and MCLA, making it ideal for sensitive detection and long-term imaging.[1][2][3] L-012 is applicable for both in vitro and noninvasive in vivo imaging of ROS and RNS under various physiological and pathological conditions.[1][4][5]

Mechanism of Action

The chemiluminescence of L-012 is initiated by its oxidation in the presence of ROS and peroxidases. While initially thought to be a direct detector of superoxide, recent studies indicate a more complex mechanism. The overall process involves peroxidase-mediated oxidation of L-012, which in turn generates superoxide from molecular oxygen. This self-generated superoxide is a major contributor to the chemiluminescent signal, which can be inhibited by superoxide dismutase (SOD).[1] Therefore, the inhibition of the L-012 signal by SOD can sometimes lead to the misinterpretation that superoxide is the primary species being directly detected.[1] In certain cellular contexts, such as in phorbol myristate acetate (PMA)-stimulated neutrophils, L-012 predominantly detects myeloperoxidase (MPO)-derived ROS.[3]

Caption: Proposed mechanism of L-012 chemiluminescence.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of the L-012 probe, compiled from various studies. These values can serve as a starting point for experimental design.

Table 1: In Vitro Experimental Parameters

| Parameter | Value | Source(s) |

| Working Concentration | 1 - 10 µM (optimized for experiment) | [5] |

| 4 µM (for cell-free systems) | [5] | |

| 10 µM (for differentiated HL60 cells) | [3] | |

| 100 µM (in phosphate buffer) | [1] | |

| Solvent | PBS or serum-free cell culture medium | [5] |

| Stock Solution | 10 mM recommended | [5] |

| Storage | -20°C or -80°C in the dark, aliquoted | [5] |

Table 2: In Vivo Experimental Parameters

| Parameter | Value | Species | Administration Route | Source(s) |

| Dosage | 25 mg/kg | Mouse | Intravenous (iv) | [5] |

| 25 mg/kg | Mouse | Intraperitoneal (ip) | [5][6] | |

| 25 mg/kg | Mouse | Subcutaneous (sc) | [5] | |

| 20 mg/kg | Mouse | Not specified | [7] | |

| Imaging System | IVIS Spectrum (PerkinElmer) | Mouse | - | [4][6] |

| Image Exposure Time | 5 s to 2 min | Mouse | - | [5] |

| 3 min post-injection | Mouse | - | [8] |

Experimental Protocols

In Vitro ROS Detection in Cell Culture

This protocol provides a general framework for measuring ROS production in cultured cells using L-012.

Materials:

-

L-012 sodium salt

-

Phosphate-buffered saline (PBS) or serum-free cell culture medium

-

Cells of interest

-

Multi-well plates (96-well recommended for plate reader assays)

-

Microplate reader with chemiluminescence detection capabilities

-

Stimulants (e.g., PMA) and inhibitors (e.g., SOD, DPI) as required

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a suitable density and allow them to adhere or stabilize overnight.

-

Preparation of L-012 Working Solution: Prepare a fresh working solution of L-012 in PBS or serum-free medium at the desired final concentration (e.g., 1-10 µM). Protect the solution from light.[5]

-

Cell Treatment: If using inhibitors, pre-incubate the cells with the inhibitors for the desired time.

-

Assay Initiation: Add the L-012 working solution to each well. If using a stimulant, add it to the appropriate wells to induce ROS production.

-

Chemiluminescence Measurement: Immediately place the plate in a microplate reader and measure the chemiluminescent signal kinetically over a period of time (e.g., 1-2 hours).[9]

Caption: Workflow for in vitro ROS detection using L-012.

In Vivo ROS Imaging in Small Animals

This protocol describes a general procedure for noninvasive imaging of ROS in mice using L-012.

Materials:

-

L-012 sodium salt

-

Sterile, ultrapure water or saline for injection

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Animal model of interest

Protocol:

-

Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., 1.5-2.5% isoflurane).[6]

-

L-012 Administration: Administer L-012 to the animal via the desired route (e.g., intraperitoneal injection of 25 mg/kg).[5][6]

-

Imaging: Immediately place the animal in the in vivo imaging system and acquire images. The exposure time will depend on the signal intensity, typically ranging from 5 seconds to 2 minutes.[5] For some applications, imaging can commence 3 minutes after injection.[8]

-

Data Analysis: Quantify the bioluminescent signal in the region of interest using the imaging software.

References

- 1. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new sensitive chemiluminescence probe, L-012, for measuring the production of superoxide anion by cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Imaging Intestinal ROS in Homeostatic Conditions Using L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to L-012 and NADPH Oxidase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemiluminescent probe L-012 and its application in the measurement of NADPH oxidase activity. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess reactive oxygen species (ROS) production by this critical enzyme family.

Introduction: The Intersection of L-012 and NADPH Oxidase

The nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1] These enzymes transfer electrons from NADPH to molecular oxygen, generating superoxide (O₂•⁻) as the primary product.[2][3][4] Superoxide and its derivatives play crucial roles in a myriad of physiological processes, including host defense, cellular signaling, and regulation of gene expression. However, dysregulated NADPH oxidase activity is implicated in the pathophysiology of numerous diseases, making it a key target for therapeutic intervention.

L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione) is a luminol-based chemiluminescent probe that has gained prominence for its high sensitivity in detecting ROS, particularly superoxide derived from NADPH oxidase.[5][6][7] Its enhanced light emission compared to other probes like luminol and lucigenin makes it a valuable tool for real-time monitoring of NADPH oxidase activity in both in vitro and in vivo settings.[7][8]

The Chemistry of L-012 Chemiluminescence

The detection of ROS by L-012 is predicated on a chemical reaction that produces light. While initially thought to be a direct reaction with superoxide, it is now understood that the mechanism is more complex. The process generally involves the oxidation of L-012, often mediated by peroxidases in the presence of hydrogen peroxide (H₂O₂), a dismutation product of superoxide.[1][5] This oxidation generates an unstable intermediate that, upon decomposition, releases energy in the form of light. The intensity of the emitted light is proportional to the rate of ROS production.

It is a critical consideration that the L-012-dependent chemiluminescence can be sensitive to superoxide dismutase (SOD), an enzyme that scavenges superoxide.[5][7] This has led to some debate regarding the direct reactant with L-012. Some studies suggest that superoxide itself does not directly react with L-012 to a significant extent, but rather contributes to the overall reaction milieu that leads to L-012 oxidation.[5] The involvement of peroxidases, such as myeloperoxidase (MPO) in neutrophils, can also contribute to the chemiluminescent signal, a factor that must be considered in experimental design and data interpretation.[1]

The NADPH Oxidase Family: Structure and Activation

The NADPH oxidase complex is a multi-subunit enzyme. The catalytic core is a transmembrane protein, with different isoforms (NOX1-5, DUOX1-2) exhibiting distinct tissue distribution and activation mechanisms.[4][9] The most extensively studied isoform, NOX2, is predominantly found in phagocytic cells. In its resting state, the catalytic subunit, gp91phox (NOX2), is associated with p22phox in the membrane, forming the cytochrome b558 heterodimer.[4][9] The regulatory subunits, p47phox, p67phox, and p40phox, reside in the cytosol as a complex.[4][9]

Upon cellular stimulation by various agonists (e.g., phorbol esters, opsonized particles), a signaling cascade is initiated, leading to the phosphorylation of p47phox.[3] This phosphorylation induces a conformational change, relieving its autoinhibitory conformation and promoting its interaction with p22phox.[9] This triggers the translocation of the entire cytosolic complex to the membrane, where it assembles with cytochrome b558. The small GTPase Rac, in its GTP-bound state, also translocates to the membrane and binds to p67phox, a crucial step for enzyme activation.[9][10] The fully assembled complex is then competent to transfer electrons from NADPH to oxygen, generating superoxide.

Experimental Protocols for Measuring NADPH Oxidase Activity with L-012

The following sections provide detailed methodologies for the use of L-012 in assessing NADPH oxidase activity in various biological systems.

General Reagents and Stock Solutions

-

L-012 Stock Solution: Prepare a 10-20 mM stock solution of L-012 in sterile, nuclease-free water or DMSO. Store protected from light at -20°C.[5]

-

Stimulants:

-

Phorbol 12-myristate 13-acetate (PMA): Prepare a 1 mM stock solution in DMSO. Store at -20°C.

-

Zymosan A: Prepare a stock solution of 50 mg/ml in PBS.[2]

-

-

Inhibitors:

-

Superoxide Dismutase (SOD): Prepare a stock solution of 150 U/mL in PBS.[8]

-

Diphenyleneiodonium (DPI): Prepare a 10 mM stock solution in DMSO. Store at -20°C.

-

-

Buffer: Phosphate-buffered saline (PBS) with Ca²⁺/Mg²⁺ (1 mM) or Hank's Balanced Salt Solution (HBSS).

Measurement in Isolated Neutrophils or Differentiated HL-60 Cells

This protocol is adapted for measuring the respiratory burst in phagocytic cells.

-

Cell Preparation: Isolate primary neutrophils or differentiate HL-60 cells to a neutrophil-like phenotype. Resuspend cells in PBS or HBSS at a concentration of 1 x 10⁵ cells per 100 µL.[11]

-

Assay Setup: In a 96-well white, flat-bottom plate, add 100 µL of the cell suspension to each well.

-

Probe Addition: Add L-012 to a final concentration of 10-100 µM.[2][11]

-

Baseline Measurement: Measure baseline chemiluminescence for 5-10 minutes using a luminometer.

-

Stimulation: Add a stimulant such as PMA (final concentration 100-500 nM) or opsonized zymosan to induce NADPH oxidase activity.[2][11]

-

Kinetic Measurement: Immediately begin measuring chemiluminescence at regular intervals (e.g., every 1-2 minutes) for 60-120 minutes.

-

Controls:

Measurement in Transfected HEK293 Cells

This protocol is suitable for studying specific NOX isoforms expressed in a heterologous system.

-

Cell Culture and Transfection: Culture HEK293 cells and transfect with plasmids encoding the NOX isoform of interest and its required regulatory subunits.

-

Cell Plating: 24 hours post-transfection, seed the cells into a 96-well white plate at an appropriate density.

-

Assay Medium: Replace the culture medium with a suitable assay buffer (e.g., phenol red-free DMEM or HBSS).

-

Probe and Enhancer Addition: Add L-012 to a final concentration of 400 µM. For enhanced sensitivity, depolymerized orthovanadate can be added to a final concentration of 1 mM.[12][13]

-

Measurement: Measure chemiluminescence kinetically over a desired time course.

-

Controls:

-

Vector Control: Cells transfected with an empty vector.

-

Inhibitor Controls: As described for neutrophils.

-

Measurement in Vascular Tissue

This protocol allows for the assessment of NADPH oxidase activity in ex vivo tissue samples.

-

Tissue Preparation: Isolate aortic rings or other vascular tissues and place them in ice-cold Krebs-HEPES buffer.

-

Equilibration: Allow the tissue to equilibrate in the buffer for 30 minutes at 37°C.

-

Assay Setup: Place individual tissue segments into wells of a 96-well plate containing the assay buffer.

-

Probe Addition: Add L-012 to a final concentration of 100 µM.[2]

-

Measurement: Measure basal and stimulated (e.g., with Phorbol 12,13-dibutyrate, PDBu) chemiluminescence.[2]

-

Normalization: Normalize the chemiluminescence signal to the dry weight of the tissue.

Data Presentation and Interpretation

Quantitative data from L-012-based assays should be presented clearly to allow for robust interpretation and comparison across studies.

Table 1: L-012 Assay Parameters for Different Biological Systems

| Biological System | Cell/Tissue Type | L-012 Concentration (µM) | Stimulant (Concentration) | Key Findings | Reference |

| Cell Lines | Bone Marrow-Derived Dendritic Cells (BMiDCs) | 400 | PMA (1 µM) | >9-fold increase in RLU in WT vs. vehicle; no response in NOX2 KO cells. | [8] |

| HEK293A cells stably expressing NOX5 | 400 | - (basal) | Orthovanadate (1 mM) increased luminescence 100-fold over L-012 alone. | [12][13] | |

| EoL-1 (human eosinophilic leukemia) | Not specified | Various (C5a, fMLP, PAF, TPA) | L-012 showed higher sensitivity than luminol and MCLA. | [7] | |

| Primary Cells | Human whole blood/isolated leukocytes | 100 | Zymosan A (50 mg/ml), PDBu (10 µM) | L-012 was more sensitive than luminol, lucigenin, and coelenterazine. | [2] |

| Murine bone marrow neutrophils | 10 | PMA (500 nM), PAF (50 µM) | L-012 signal correlated with NET formation. | [11] | |

| Tissues | Rabbit aortic rings | 100 | PDBu | Detected differences in superoxide formation between control and hyperlipidemic rabbits. | [2] |

Table 2: Comparison of L-012 with Other ROS Probes

| Probe | Principle | Advantages | Disadvantages | Reference |

| L-012 | Chemiluminescence | High sensitivity, suitable for real-time and in vivo imaging. | Indirect detection of superoxide, potential for peroxidase-mediated artifacts. | [1][5][8] |

| Luminol | Chemiluminescence | Well-established probe. | Lower sensitivity than L-012, MPO-dependent. | [7] |

| Lucigenin | Chemiluminescence | Detects superoxide. | Prone to redox cycling, which can artifactually generate superoxide. | [1] |

| Dihydroethidine (DHE) | Fluorescence | More specific for superoxide. | Requires cell lysis for HPLC-based quantification of specific products. | [2] |

Visualization of Key Pathways and Workflows

Signaling Pathway of NOX2 Activation

Caption: Signaling pathway for the activation of the NOX2 NADPH oxidase complex.

Experimental Workflow for L-012 Assay

Caption: A generalized experimental workflow for measuring NADPH oxidase activity using L-012.

L-012 Chemiluminescence Reaction Mechanism

Caption: Simplified reaction mechanism for L-012-dependent chemiluminescence.

Conclusion and Future Directions

L-012 is a highly sensitive and valuable tool for the investigation of NADPH oxidase activity. Its utility in real-time measurements in a variety of biological systems has significantly advanced our understanding of the roles of ROS in health and disease. However, researchers must be mindful of the indirect nature of the superoxide detection and the potential for confounding factors, such as peroxidase activity. Careful experimental design, including the use of appropriate controls, is paramount for the accurate interpretation of data.

Future research will likely focus on the development of more specific and direct chemiluminescent probes for superoxide, as well as the refinement of in vivo imaging techniques using probes like L-012 to better understand the spatial and temporal dynamics of NADPH oxidase activity in complex disease models. For drug development professionals, L-012-based assays will continue to be a crucial component of high-throughput screening campaigns to identify and characterize novel inhibitors of NADPH oxidase.

References

- 1. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NADPH OXIDASE: STRUCTURE AND ACTIVATION MECHANISMS (REVIEW). NOTE I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new sensitive chemiluminescence probe, L-012, for measuring the production of superoxide anion by cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Activation and assembly of the NADPH oxidase: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A Reappraisal of the Utility of L-012 to Measure Superoxide from Biologically Relevant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

L-012 for In Vivo Imaging of Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of L-012, a luminol-based chemiluminescent probe, for the non-invasive in vivo imaging of inflammation. L-012 offers a highly sensitive method for detecting reactive oxygen and nitrogen species (ROS/RNS), which are key mediators in the inflammatory cascade. Its superior signal intensity compared to other probes like luminol makes it an invaluable tool for monitoring inflammatory processes in real-time within living organisms.

Core Principles and Mechanism of Action

L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione) is a chemical analog of luminol designed for enhanced chemiluminescence. The light-emitting reaction is triggered by the oxidation of L-012 in the presence of ROS/RNS, a process often catalyzed by peroxidases such as myeloperoxidase (MPO), which is abundant in neutrophils, a key immune cell in acute inflammation.[1][2] The primary drivers of this reaction in inflammatory settings are ROS/RNS produced by enzymes like NADPH oxidase (NOX) and MPO.[3][4] The signal generated by L-012 can be captured by sensitive CCD cameras, allowing for the visualization and quantification of inflammatory foci.[3][5]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the use of L-012 in in vivo imaging, compiled from various studies.

Table 1: Comparison of L-012 and Luminol Signal Intensity in LPS-Induced Systemic Inflammation

| Probe | Treatment | Signal Increase (fold) | Relative Signal Strength (vs. Luminol) | Reference |

| L-012 | LPS | > 8 | ~100x (untreated), >500x (LPS-treated) | [5][6] |

| Luminol | LPS | 2 - 3 | 1x | [5][6] |

Table 2: Dose-Dependency of L-012 Signal in LPS-Stimulated Mice

| L-012 Concentration (mg/kg) | Administration Route | Imaging Time Point | Signal Characteristics | Reference |

| 1 - 75 | Intraperitoneal (i.p.) | 4 hours post-LPS | Dose-dependent increase in signal | [5] |

| 25 | Intraperitoneal (i.p.) | 5 hours post-LPS | Significant signal increase over baseline | [6] |

Table 3: Pharmacokinetics of L-012 Based on Administration Route

| Administration Route | Peak Signal Time | Signal Duration | Reference |

| Intraperitoneal (i.p.) | ~60-90 minutes | Sustained for several hours | [5] |

| Intravenous (i.v.) | ~10-20 minutes | Rapid decline | [5] |

| Subcutaneous (s.c.) | ~90-120 minutes | Prolonged, lower peak intensity | [5] |

Experimental Protocols

Detailed methodologies for key inflammation models are provided below.

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to induce a systemic inflammatory response.

Materials:

-

L-012 (Wako Chemicals or equivalent)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., isoflurane)

-

In vivo imaging system with a sensitive CCD camera (e.g., IVIS Spectrum)

Procedure:

-

Animal Model: Use appropriate mouse strains (e.g., BALB/c or C57BL/6).

-

LPS Administration: Induce inflammation by intraperitoneally (i.p.) injecting LPS at a dose of 0.5-5 mg/kg.[7][8][9][10][11] A control group should be injected with an equivalent volume of sterile saline.

-

Inflammation Development: Allow inflammation to develop for 3-5 hours.[5][6]

-

L-012 Preparation: Dissolve L-012 in sterile water or saline to a final concentration for a dose of 25 mg/kg.[5][6]

-

L-012 Administration: Anesthetize the mice with isoflurane. Administer the prepared L-012 solution via i.p. injection.

-

Imaging: Immediately place the anesthetized mouse in the imaging chamber. Acquire images at various time points to capture the peak signal (typically around 60-90 minutes for i.p. injection).[5] Use an open filter for luminescence and acquire images for 1-5 minutes depending on signal intensity.

-

Data Analysis: Quantify the luminescent signal (photons/s/cm²/sr) from a region of interest (e.g., the abdominal area).[6]

Protocol 2: Phorbol 12-Myristate 13-Acetate (PMA)-Induced Ear Inflammation

This model creates a localized inflammatory response.

Materials:

-

L-012

-

Phorbol 12-myristate 13-acetate (PMA)

-

Acetone (as a solvent for PMA)

-

Anesthetic

-

In vivo imaging system

Procedure:

-

Animal Model: Use appropriate mouse strains.

-

PMA Application: Prepare a solution of PMA in acetone (e.g., 10 µg in 20 µL). Topically apply the PMA solution to one ear of the mouse.[12][13] The contralateral ear can be treated with acetone alone to serve as a control.

-

Inflammation Development: Allow the inflammatory response to develop for 4-6 hours.

-

L-012 Administration and Imaging: Follow steps 4-7 from Protocol 1. Define regions of interest over both the PMA-treated and control ears for signal quantification.

Protocol 3: Collagen-Induced Arthritis (CIA)

This is a widely used model for rheumatoid arthritis.

Materials:

-

L-012

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Anesthetic

-

In vivo imaging system

Procedure:

-

Animal Model: Use susceptible mouse strains, such as DBA/1.[14][15]

-

Induction of Arthritis:

-

Primary Immunization: Emulsify bovine type II collagen in CFA. Inject intradermally at the base of the tail.

-

Booster Immunization: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in IFA.

-

-

Disease Progression: Monitor the mice for signs of arthritis, such as paw swelling and redness, which typically appear 3-5 weeks after the primary immunization.

-

L-012 Administration and Imaging: Once arthritis is established, follow steps 4-7 from Protocol 1. Acquire images focusing on the paws and joints to visualize and quantify inflammation.

Mandatory Visualizations

Signaling Pathway for L-012 Chemiluminescence

Caption: Signaling pathway of L-012 activation in inflammation.

Experimental Workflow for In Vivo Imaging

Caption: General experimental workflow for in vivo imaging with L-012.

References

- 1. researchgate.net [researchgate.net]

- 2. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo imaging of reactive oxygen and nitrogen species in inflammation using the luminescent probe L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]

- 8. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPS-Induced Systemic Inflammation Affects the Dynamic Interactions of Astrocytes and Microglia with the Vasculature of the Mouse Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and biochemical imaging reveals systemic LPS-induced changes in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Non-invasive in vivo imaging of arthritis in a collagen-induced murine model with phosphatidylserine-binding near-infrared (NIR) dye - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imaging of Ultra-Weak Photon Emission in a Rheumatoid Arthritis Mouse Model | PLOS One [journals.plos.org]

L-012 Sodium Salt: A Comprehensive Technical Guide for Researchers

An in-depth examination of the core properties and applications of the highly sensitive chemiluminescent probe, L-012 sodium salt, tailored for researchers, scientists, and professionals in drug development.

L-012 sodium salt is a luminol-based chemiluminescent probe renowned for its high sensitivity in detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2][3][4][5][6][7] Its superior light emission compared to other probes like luminol and lucigenin has established it as a valuable tool in oxidative stress research, particularly for monitoring the activity of NADPH oxidase (NOX).[5][8][9] This guide provides a detailed overview of its fundamental properties, experimental protocols, and the biochemical pathways involved in its function.

Core Physicochemical Properties

L-012 sodium salt is a yellow to orange powder.[5] Its chemical and physical characteristics are summarized below, providing essential information for its use in experimental settings.

| Property | Value | References |

| Chemical Name | 8-Amino-5-chloro-2,3-dihydro-7-phenyl-pyrido[3,4-d]pyridazine sodium salt | [4][10] |

| Molecular Formula | C₁₃H₈ClN₄NaO₂ | [1][3][4] |

| Molecular Weight | 310.67 g/mol | [1][3][4][5] |

| CAS Number | 143556-24-5 | [1][3][4][5] |

| Appearance | Solid, yellow to orange powder | [1][5] |

| Purity | ≥98% (HPLC) | [3][4][5] |

| Chemiluminescence Emission Max | 470 nm | [10] |

Solubility and Storage

Proper dissolution and storage are critical for maintaining the integrity and performance of L-012 sodium salt. The following table outlines its solubility in common laboratory solvents and recommended storage conditions.

| Solvent | Concentration | Notes | References |

| Water | 2 mg/mL | Clear solution. | [5] |

| 3.16 - 3.33 mg/mL (10.17 - 10.72 mM) | Sonication and heating to 60°C may be required. | [1][6][7] | |

| 6.21 mg/mL (20 mM) | [3] | ||

| DMSO | 31.07 mg/mL (100 mM) | [3] | |

| 45 - 50 mg/mL (144.85 - 160.94 mM) | Sonication may be needed. Use of newly opened DMSO is recommended due to its hygroscopic nature. | [1][6][7] | |

| Acetonitrile | 0.1 - 1 mg/mL | Slightly soluble. | [10] |

Storage and Stability:

-

Solid: Store at -20°C for up to 4 years or more.[1][3][4][5][10]

-

Stock Solutions: Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[1] It is crucial to protect solutions from light and avoid repeated freeze-thaw cycles.[1]

-

Working Solutions: Prepare fresh and use immediately, keeping them protected from light.[1][11]

Mechanism of Chemiluminescence

The chemiluminescence of L-012 is not a result of a direct reaction with superoxide anions (O₂⁻).[12] Instead, it involves a peroxidase-catalyzed mechanism. In the presence of hydrogen peroxide (H₂O₂) and a peroxidase, such as horseradish peroxidase (HRP) or myeloperoxidase (MPO), L-012 is oxidized to a radical form.[5][12] This radical then reacts with molecular oxygen to produce O₂⁻, which in turn reacts with another L-012 radical, leading to an excited-state product that emits light upon relaxation.[5][12] This indirect mechanism means that the signal can be sensitive to superoxide dismutase (SOD), which can lead to the misinterpretation that L-012 directly measures superoxide.[12] The presence of both peroxidase activity and O₂⁻ contributes to the overall luminescence signal.[8][12]

Experimental Protocols

Below are generalized protocols for the preparation of L-012 solutions and its application in cell-free and cell-based assays for ROS detection.

Preparation of Stock and Working Solutions

-

Stock Solution (10 mM):

-

Weigh the appropriate amount of L-012 sodium salt (MW: 310.67 g/mol ).

-

Dissolve in high-purity DMSO or sterile ultrapure water to a final concentration of 10 mM.[1][11][13] If using water, gentle warming to 60°C and sonication may be necessary for complete dissolution.[1][6]

-

Aliquot the stock solution into light-protecting tubes and store at -20°C or -80°C.[1][11][13]

-

-

Working Solution (1-10 µM):

-

On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 1-10 µM using a suitable buffer (e.g., PBS) or serum-free cell culture medium.[1][11][13]

-

The optimal concentration should be determined empirically for each specific experimental system.[1]

-

Keep the working solution protected from light and use it immediately.[1][11]

-

In Vitro ROS Detection Assay (Cell-Free System)

This protocol describes a method to detect superoxide generated by the xanthine/xanthine oxidase system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. rndsystems.com [rndsystems.com]

- 4. bio-techne.com [bio-techne.com]

- 5. L-012 sodium salt = 98 HPLC 143556-24-5 [sigmaaldrich.com]

- 6. L 012 sodium salt | TargetMol [targetmol.com]

- 7. This compound sodium salt | 143556-24-5 | MOLNOVA [molnova.com]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

L-012 Detection of Neutrophil ROS Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of L-012, a highly sensitive luminol-based chemiluminescent probe, for the detection and quantification of reactive oxygen species (ROS) produced by neutrophils. This document details the underlying mechanisms, offers comparative data, provides explicit experimental protocols, and visualizes key pathways to facilitate a deeper understanding and practical application of this powerful analytical tool in research and drug development.

Introduction to L-012 and Neutrophil ROS Production

Neutrophils are a cornerstone of the innate immune system, employing a potent arsenal of antimicrobial mechanisms to combat pathogens. A key component of this response is the production of reactive oxygen species (ROS), a process known as the respiratory burst. This rapid release of ROS is primarily mediated by the NADPH oxidase (NOX2) enzyme complex. While essential for host defense, dysregulated or excessive ROS production by neutrophils is implicated in the pathophysiology of numerous inflammatory diseases, autoimmune disorders, and cancer.[1][2] Consequently, the accurate measurement of neutrophil-derived ROS is critical for both basic research and the development of novel therapeutics.

L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione) is a luminol analog that has gained prominence as a superior chemiluminescent probe for ROS detection.[3] It offers significantly enhanced sensitivity and a more sustained signal compared to other probes like luminol and lucigenin, making it particularly well-suited for detecting low levels of ROS and for long-term measurements.[1][4]

Mechanism of L-012 Chemiluminescence

The chemiluminescence of L-012 is initiated by its oxidation in the presence of ROS and peroxidases, such as myeloperoxidase (MPO), which is abundantly present in neutrophils. The reaction proceeds through a series of steps involving the formation of an unstable endoperoxide intermediate, which then decomposes to an excited-state aminophthalate derivative. As this excited molecule returns to its ground state, it emits light, which can be quantified using a luminometer.

It is important to note that the L-012-derived chemiluminescent signal is dependent on both peroxidase activity and the presence of ROS.[3] While superoxide (O₂⁻) itself does not directly react with L-012 to produce light, the downstream products of the respiratory burst, particularly hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl) generated by MPO, are key contributors to the L-012 signal.[3] The reaction is also sensitive to hydroxyl radicals.[5]

Quantitative Data Presentation

L-012 consistently demonstrates superior performance in detecting neutrophil ROS compared to other commonly used chemiluminescent probes. The following tables summarize the quantitative advantages of L-012.

Table 1: Comparison of Chemiluminescent Probes for Neutrophil ROS Detection

| Probe | Relative Signal Intensity (vs. Luminol) | Key Detected Species | Reference |

| L-012 | ~100-900 times higher | O₂⁻ (indirectly), H₂O₂, HOCl, OH• | [5][6] |

| Luminol | 1 (baseline) | H₂O₂ (MPO-dependent), HOCl | [5][7] |

| MCLA | ~10 times lower than L-012 | O₂⁻, ¹O₂ | [5] |

| Lucigenin | Lower than L-012 | O₂⁻ | [1][4] |

Table 2: Performance Characteristics of L-012

| Parameter | Value/Observation | Notes | Reference |

| Sensitivity | High | Capable of detecting low levels of ROS. | [1] |

| Signal Duration | Sustained | Provides a more stable signal over time compared to luminol and lucigenin. | [1] |

| Specificity | Broadly reactive with various ROS. Use of specific inhibitors (SOD, catalase) is recommended to identify contributing species. | SOD inhibits the O₂⁻-dependent portion of the signal. Catalase inhibits the H₂O₂-dependent portion. Azide, an MPO inhibitor, strongly inhibits the signal. | [3][5] |

| In Vivo Applicability | Yes | Successfully used for non-invasive imaging of ROS in living animals. | [1][6] |

Experimental Protocols

The following are detailed protocols for the measurement of ROS production from isolated neutrophils and whole blood using L-012.

Isolation of Human Neutrophils

A standard method for neutrophil isolation, such as density gradient centrifugation using Polymorphprep™ or a similar medium, should be employed to obtain a pure population of neutrophils from fresh human peripheral blood.

L-012 Assay for ROS Production in Isolated Neutrophils

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.

Materials:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

L-012 sodium salt (stock solution of 20 mM in water)[3]

-

Neutrophil stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), opsonized zymosan, or fMLP)

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Resuspend isolated neutrophils in HBSS to a final concentration of 1 x 10⁶ cells/mL.

-

In a white, opaque 96-well plate, add 50 µL of the neutrophil suspension to each well (5 x 10⁴ cells/well).

-

Prepare a working solution of L-012 in HBSS. A final concentration of 10-100 µM is commonly used.[1][3] Add 50 µL of the L-012 working solution to each well.

-

Incubate the plate at 37°C for 10-15 minutes in the luminometer to allow the temperature to equilibrate and to measure the basal chemiluminescence.

-

Prepare the desired stimulus at a 2x concentration in HBSS.

-

Initiate the respiratory burst by adding 100 µL of the 2x stimulus solution to each well. Typical final concentrations are:

-

PMA: 100-500 nM[1]

-

Opsonized Zymosan: 1 mg/mL

-

fMLP: 1 µM (note: fMLP often requires priming of neutrophils with a cytokine like TNF-α)

-

-

Immediately begin measuring the chemiluminescence in the luminometer. Readings should be taken kinetically over a period of 60-120 minutes at 37°C.[4]

Whole Blood L-012 Assay

This method offers the advantage of measuring neutrophil ROS production in a more physiologically relevant environment, without the need for cell isolation.

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin)

-

HBSS with Ca²⁺ and Mg²⁺

-

L-012 sodium salt

-

Neutrophil stimulus

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Dilute the whole blood 1:10 or 1:20 in HBSS.

-

Add 100 µL of the diluted whole blood to each well of a white, opaque 96-well plate.

-

Add L-012 to a final concentration of 100 µM.

-

Equilibrate the plate at 37°C for 10-15 minutes in the luminometer.

-

Add the stimulus (e.g., opsonized zymosan at a final concentration of 1 mg/mL).

-

Immediately commence kinetic measurement of chemiluminescence at 37°C for 60-90 minutes.

Signaling Pathways of Neutrophil ROS Production

The activation of NADPH oxidase and subsequent ROS production in neutrophils is a tightly regulated process initiated by the engagement of various cell surface receptors. The signaling cascades converge on the assembly of the multi-subunit NOX2 enzyme complex at the plasma and phagosomal membranes.

Key signaling pathways include:

-

G-protein coupled receptors (GPCRs): Receptors for chemoattractants like fMLP activate signaling cascades involving PI3K and PLCβ, leading to the activation of the small GTPase Rac2, a crucial component of the active NOX2 complex.[8]

-

Fcγ Receptors (FcγRs): Engagement of FcγRs by opsonized pathogens triggers a signaling pathway involving Src family kinases, Syk, and PI3K, culminating in robust NOX2 activation.[2]

-

Cytokine Receptors: Pro-inflammatory cytokines like TNF-α can "prime" neutrophils, enhancing their response to subsequent stimuli. This priming involves the partial phosphorylation of NOX2 components like p47phox and the translocation of the flavocytochrome b558 subunit to the plasma membrane.[8]

Conclusion

L-012 is a highly sensitive and versatile tool for the investigation of neutrophil ROS production. Its superior signal intensity and sustained luminescence make it an invaluable probe for a wide range of applications, from basic research into the mechanisms of inflammation to high-throughput screening of potential anti-inflammatory drugs. By understanding the principles of L-012 chemiluminescence and employing standardized protocols, researchers can obtain robust and reproducible data to advance our understanding of neutrophil biology and its role in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Human blood neutrophils generate ROS through FcγR-signaling to mediate protection against febrile P. falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Analysis of reactive oxygen species generated by neutrophils using a chemiluminescence probe L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noninvasive assessment of localized inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Getting Started with L-012 for Cell-Based Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-012, a highly sensitive luminol-based chemiluminescent probe, for the detection of reactive oxygen species (ROS) in cell-based assays. It covers the core principles of L-012 chemistry, detailed experimental protocols, and data interpretation, empowering researchers to effectively integrate this powerful tool into their workflows.

Introduction to L-012

L-012, with the chemical name 8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione, is a popular chemiluminescent probe for measuring superoxide (O₂•−) and other reactive oxygen and nitrogen species (ROS/RNS).[1][2][3] Its superior sensitivity and higher luminescence yield compared to other probes like luminol and lucigenin make it an ideal choice for detecting low levels of ROS in both in vitro and in vivo applications.[1][3][4] L-012 is particularly valuable for studying cellular processes involving NADPH oxidases (Nox), which are key enzymes in ROS production.[1][5]

Mechanism of L-012 Chemiluminescence

The chemiluminescence of L-012 is a complex process involving oxidation by ROS, often in conjunction with peroxidases. While initially thought to directly react with superoxide, it is now understood that the overall light signal arises from a combination of peroxidase activity and L-012-derived superoxide.[1] In essence, the oxidation of L-012, catalyzed by peroxidases like myeloperoxidase (MPO) and horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂), generates an excited-state intermediate that emits light upon relaxation.[1]

The following diagram illustrates the proposed mechanism for L-012-derived chemiluminescence in the presence of ROS and peroxidases.

Experimental Protocols

This section provides detailed methodologies for performing cell-based assays using L-012 to measure ROS production.

General Workflow for L-012 Cell-Based Assay

The following diagram outlines a typical workflow for an L-012-based chemiluminescence assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) | Stock Concentration |

| L-012 | Wako Chemicals USA, Inc. | 120-04891 | 20 mM in water or DMSO |

| Horseradish Peroxidase (HRP) | Sigma-Aldrich | Type VI | - |

| Xanthine Oxidase (XO) | Sigma-Aldrich | - | - |

| Hypoxanthine (HX) | Sigma-Aldrich | - | - |

| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | - | 1 µM |

| Angiotensin II | Sigma-Aldrich | - | 100 nM |

| Superoxide Dismutase (SOD) | Sigma-Aldrich | - | 100-300 U/ml |

| Catalase | Sigma-Aldrich | - | 3 kU/ml |

| Diphenyleneiodonium (DPI) | Sigma-Aldrich | - | 10 µM |

| Sodium Orthovanadate | Sigma-Aldrich | - | 1 mM |

| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | - | - |

| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | - | - |

Detailed Protocol for Superoxide Detection in Cultured Cells

This protocol is adapted from studies on various cell types, including endothelial cells and neutrophils.[4][6]

-

Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or HL-60 cells differentiated into neutrophil-like cells) in a white, clear-bottom 96-well plate at a density of approximately 2.0 x 10⁵ cells per well.[6]

-

Cell Culture: Culture cells under appropriate conditions until they reach the desired confluency.

-

Preparation of Reagents:

-

Prepare a working solution of L-012 at a final concentration of 10-100 µM in reaction buffer (e.g., PBS or a specific reaction buffer containing 135 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 0.49 mM MgCl₂, 0.28 mM NaH₂PO₄, 5.5 mM glucose, 20 mM HEPES, pH 7.4).[6]

-

Prepare stimulating agents (e.g., 1 µM PMA or 100 nM Angiotensin II) and inhibitors (e.g., 10 µM DPI, a Nox inhibitor) at the desired concentrations.[4][6]

-

-

Assay Procedure:

-

Gently wash the cells with pre-warmed PBS.

-

Add 100 µL of the L-012 working solution to each well.

-

For inhibitor studies, pre-incubate the cells with the inhibitor for a specified time before adding the stimulus.

-

Add the stimulating agent to the wells.

-